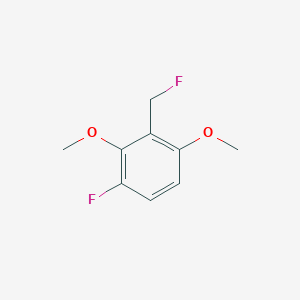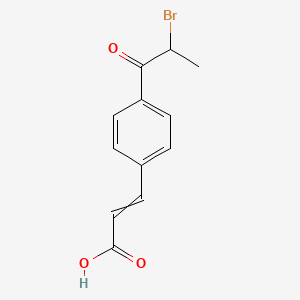
(E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid is an organic compound with a complex structure that includes a bromine atom, a propanoyl group, and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid typically involves several steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of a suitable precursor, followed by the introduction of the propanoyl group and the acrylic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and propanoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-(4-(2-Chloropropanoyl)phenyl)acrylic acid
- (E)-3-(4-(2-Fluoropropanoyl)phenyl)acrylic acid
- (E)-3-(4-(2-Iodopropanoyl)phenyl)acrylic acid
Uniqueness
(E)-3-(4-(2-Bromopropanoyl)phenyl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H11BrO3 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
3-[4-(2-bromopropanoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H11BrO3/c1-8(13)12(16)10-5-2-9(3-6-10)4-7-11(14)15/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
UXPCYCHOUATXTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
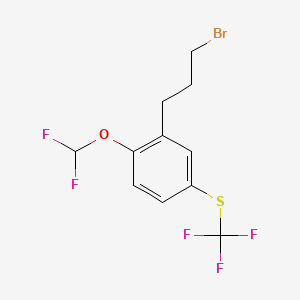
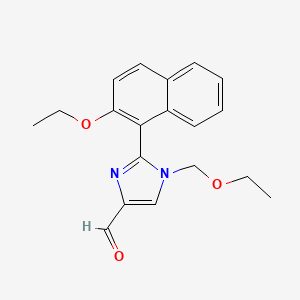
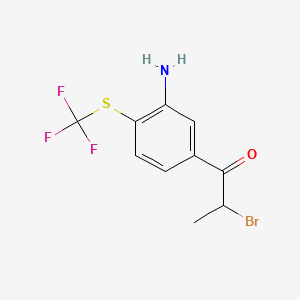
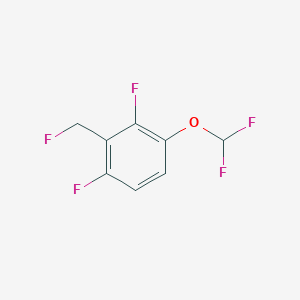

![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
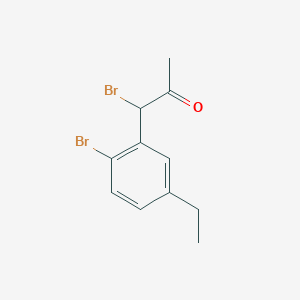
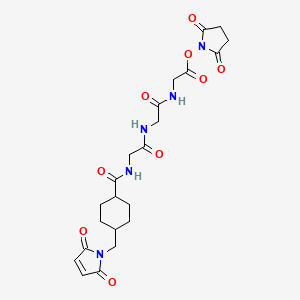
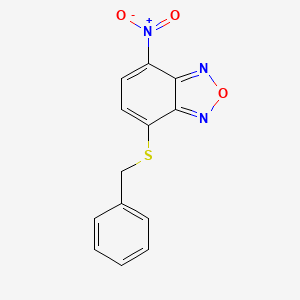
![(2S)-2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-N-(1-{1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl}-1H-imidazol-4-yl)pentanamide](/img/structure/B14061726.png)


